5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
Overview
Description
The compound of interest, 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one, is a brominated organic molecule that is likely to possess interesting chemical properties and reactivity due to the presence of the bromine atom and the indenone structure. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related brominated compounds and their synthesis, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of α-bromo ketones, which are structurally related to the compound of interest, can be achieved using 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a bromine source and an oxidant in a one-pot protocol that proceeds in water, yielding a variety of α-bromo ketones . This suggests that similar methodologies could potentially be applied to synthesize the compound of interest. Additionally, the synthesis of brominated indole derivatives through condensation reactions in ethanol under reflux conditions indicates that brominated compounds can be synthesized through relatively straightforward procedures .
Molecular Structure Analysis
The molecular structure of brominated compounds can be characterized using various spectroscopic and thermal tools, and their crystal structures can be confirmed by X-ray single crystal diffraction . The Hirshfeld surface analysis and density functional theory (DFT) calculations can provide insights into intermolecular interactions and electronic properties . These techniques could be applied to analyze the molecular structure of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one.
Chemical Reactions Analysis
Brominated indan-1-ones exhibit regioselective bromination under acidic and basic conditions, leading to products with different substitution patterns . This indicates that the bromination of the compound of interest could also be influenced by reaction conditions. Furthermore, the reactivity of brominated building blocks in organic synthesis can lead to the formation of various heterocycles and carbocycles, although yields may vary .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be influenced by their molecular structure. For instance, the presence of non-classical hydrogen bonds and π-π interactions can affect the stability and reactivity of these compounds . The thermal stability of brominated organic compounds can be significant, with some compounds remaining stable up to 215°C . The molecular electrostatic potential map can reveal electrophilic and nucleophilic regions, which are important for understanding the reactivity of the compound .
Scientific Research Applications
Organic Synthesis and Chemical Reactivity
5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one serves as a versatile precursor in organic synthesis. For example, its structural analogs have been employed in the synthesis of antipyrine derivatives, showcasing the molecule's utility in creating compounds with potential pharmaceutical applications (Saeed et al., 2020). Additionally, the brominated derivatives of similar structures have demonstrated their role in synthesizing photochromic and photomagnetic materials, suggesting the possibility for 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one to contribute to the development of novel materials with unique optical and magnetic properties (Cao et al., 2015).
Material Science and Photophysical Properties
Research into brominated indene derivatives has revealed their significance in material sciences, particularly in the design and synthesis of photoresponsive materials. Such compounds have been pivotal in exploring the photophysical properties, leading to advancements in understanding light-induced molecular processes and the development of photochromic substances (Chen et al., 2010). This area of research is critical for applications in smart windows, molecular switches, and data storage technologies.
Molecular Structures and Crystal Engineering
The study of molecular structures and intermolecular interactions of brominated indene derivatives through techniques like X-ray crystallography offers profound insights into crystal engineering and the design of molecular assemblies with desired properties. For instance, the analysis of crystal packing and hydrogen bonding patterns in similar compounds aids in the development of materials with specific mechanical, optical, or electronic properties (El-Hiti et al., 2018). Understanding these interactions is crucial for the rational design of new materials for catalysis, separation, and sensor applications.
Safety And Hazards
While specific safety and hazard information for “5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one” is not available, general precautions should be taken while handling it. Avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
5-bromo-2,2-dimethyl-3H-inden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-11(2)6-7-5-8(12)3-4-9(7)10(11)13/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRNUNIYUKQVGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1=O)C=CC(=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456668 | |
Record name | 5-Bromo-2,2-dimethylindan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | |
CAS RN |
495414-32-9 | |
Record name | 5-Bromo-2,2-dimethylindan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.